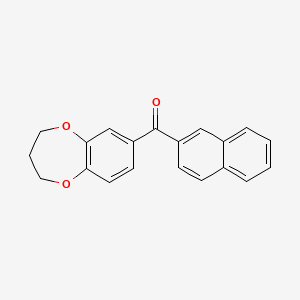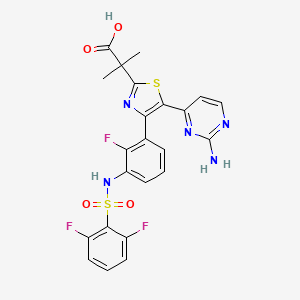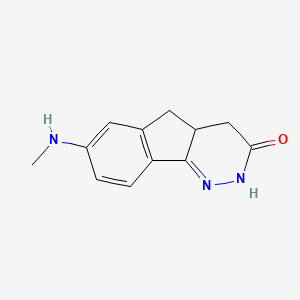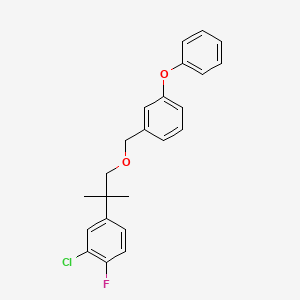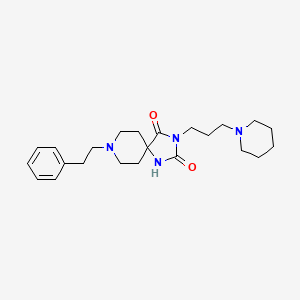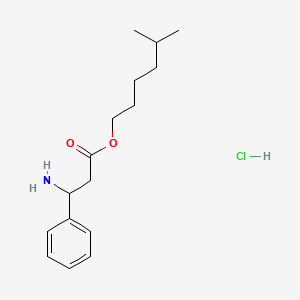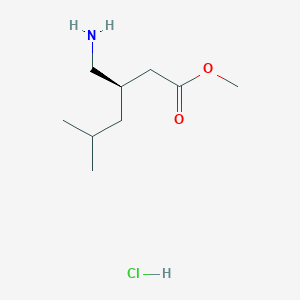
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes an aminomethyl group and a methyl ester, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction can be summarized as follows:
Esterification: The amino acid is reacted with methanol and trimethylchlorosilane at room temperature to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of ion-exchange resins and other catalysts can further optimize the reaction conditions and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways and produce therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(aminomethyl)benzoate hydrochloride: Similar structure but with a benzene ring.
Methyl 3-(aminomethyl)-5-methylhexanoate: Lacks the hydrochloride salt form.
Uniqueness
Methyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, ®- is unique due to its chiral nature and the presence of both an aminomethyl group and a methyl ester. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Propiedades
Número CAS |
1798904-52-5 |
|---|---|
Fórmula molecular |
C9H20ClNO2 |
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
methyl (3R)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)4-8(6-10)5-9(11)12-3;/h7-8H,4-6,10H2,1-3H3;1H/t8-;/m1./s1 |
Clave InChI |
NQNJFRLJTFCGSL-DDWIOCJRSA-N |
SMILES isomérico |
CC(C)C[C@H](CC(=O)OC)CN.Cl |
SMILES canónico |
CC(C)CC(CC(=O)OC)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





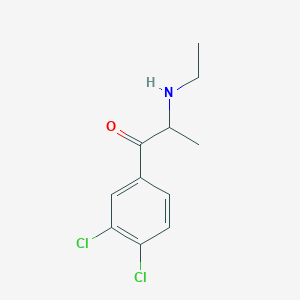
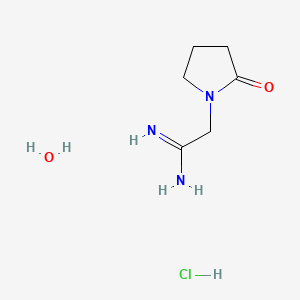
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
